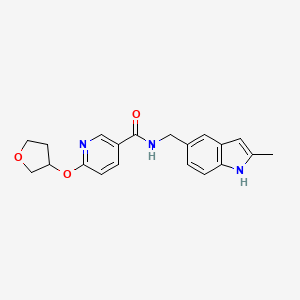
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound with diverse scientific applications. Its unique structure makes it suitable for research in drug development, organic synthesis, and biochemistry1.
Molecular Structure Analysis
The molecular structure of N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide consists of an indole moiety, a nicotinamide group, and a tetrahydrofuran-3-yl ether linkage. The indole ring contributes aromaticity, while the nicotinamide portion suggests potential involvement in redox processes1.
Chemical Reactions Analysis
Again, detailed information on specific chemical reactions involving this compound is scarce. However, its functional groups (indole, nicotinamide, and tetrahydrofuran-3-yl ether) hint at potential reactivity patterns. Further research would be needed to explore its behavior under various conditions.
Physical And Chemical Properties Analysis
Unfortunately, specific physical and chemical properties (such as melting point, solubility, and stability) were not directly available in the search results. Further examination of scientific literature would provide a more comprehensive understanding.
Wissenschaftliche Forschungsanwendungen
Metabolic Regulation and Cancer
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, through its action as a potent inhibitor of Nicotinamide N-methyltransferase (NNMT), has been implicated in the regulation of metabolic pathways and the epigenetic state of cancer cells. NNMT's overexpression in various cancers suggests its role in tumorigenesis through mechanisms that include altered methylation potential and hypomethylation of histones and cancer-related proteins. This leads to a pro-tumorigenic gene expression profile (Ulanovskaya, Zuhl, & Cravatt, 2013).
Metabolic Disease Therapy
The compound's interaction with NNMT also offers new avenues for metabolic disease therapy. By modulating NNMT activity, it's possible to influence glucose and cholesterol metabolism, potentially addressing conditions such as obesity and type-2 diabetes. Studies have shown that NNMT suppression or inhibition can lead to improved metabolic profiles in animal models, hinting at the therapeutic potential of NNMT inhibitors like N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (Hong et al., 2015).
Drug Development and Inhibition Mechanism
Research into NNMT inhibitors has identified N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide as part of a class of bisubstrate inhibitors that occupy both substrate and cofactor binding sites. This dual-site occupancy is key to their potency and selectivity, providing a foundation for the development of therapeutic agents targeting NNMT-associated pathologies. The structural elucidation of these inhibitors in complex with NNMT opens pathways for the creation of more effective treatments for diseases where NNMT is implicated (Babault et al., 2018).
Safety And Hazards
The safety profile of this compound requires thorough evaluation. Researchers should assess its toxicity, potential side effects, and environmental impact. Safety precautions during handling, storage, and disposal are essential.
Zukünftige Richtungen
Future research on N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide should focus on:
- Synthetic optimization : Develop efficient synthetic routes.
- Biological activity : Investigate its potential as a drug candidate.
- Structure-activity relationships : Understand how modifications impact function.
- Safety assessment : Rigorously evaluate its safety profile.
Eigenschaften
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-8-16-9-14(2-4-18(16)23-13)10-22-20(24)15-3-5-19(21-11-15)26-17-6-7-25-12-17/h2-5,8-9,11,17,23H,6-7,10,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEQWBXYXTXSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CN=C(C=C3)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]prop-2-enamide](/img/structure/B2748663.png)
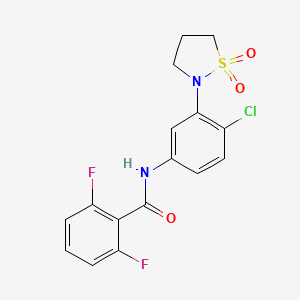
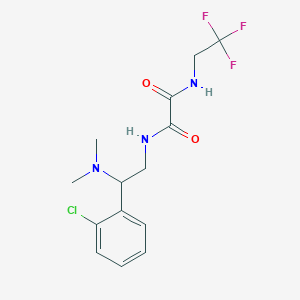
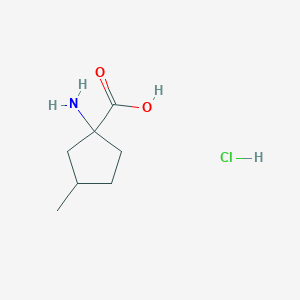
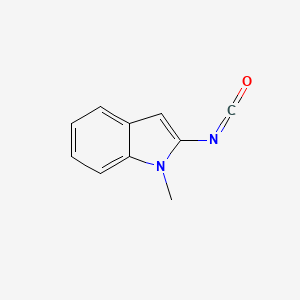
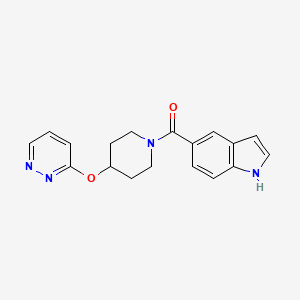
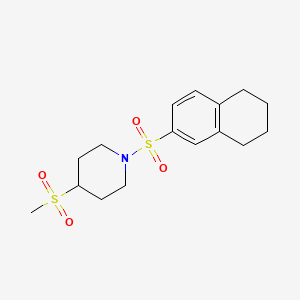
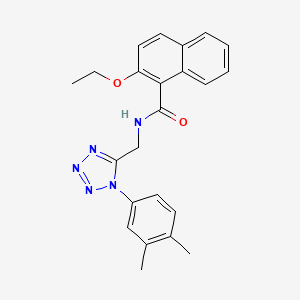
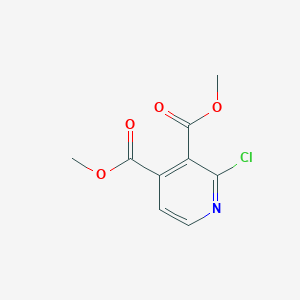
![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)
![1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2748682.png)
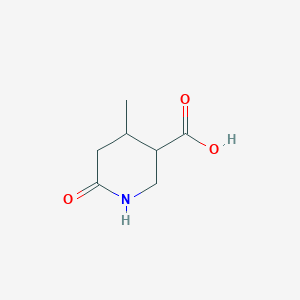
![(3-Fluoro-4-methoxyphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2748685.png)
![(E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2748687.png)